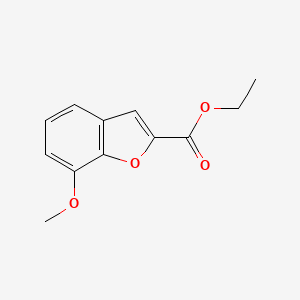

7-メトキシベンゾフラン-2-カルボン酸エチル

概要

説明

Synthesis Analysis

The synthesis of ethyl 7-methoxy-1-benzofuran-2-carboxylate and related compounds involves complex chemical reactions, often starting from basic benzofuran derivatives. For instance, ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound with a related structure, is synthesized through a Cope rearrangement followed by dichlorodicyanobenzoquinone usage and O-methylation. This process underscores the intricate steps required to construct benzofuran derivatives' skeletons and highlights the thermal rearrangements these compounds can undergo at elevated temperatures (Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis

The molecular structure of ethyl 7-methoxy-1-benzofuran-2-carboxylate is characterized by the presence of a benzofuran moiety, which significantly influences its chemical behavior and properties. Crystal structure studies of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provide insights into their crystallization patterns, hydrogen bonding, and overall molecular conformation, which are critical for understanding the compound's interactions and reactivity (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Ethyl 7-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, such as O-arylation, which allows for the formation of O-arylhydroxylamines and substituted benzofurans, showcasing its versatility in synthetic chemistry. This reaction pathway is facilitated by palladium catalysis, illustrating the compound's potential as a precursor in the synthesis of complex molecules (Maimone & Buchwald, 2010).

科学的研究の応用

天然源と生物活性

7-メトキシベンゾフラン-2-カルボン酸エチルを含むベンゾフラン化合物は、自然界に広く存在します . これらは、抗腫瘍、抗菌、抗酸化、抗ウイルスなどの強力な生物活性を示すことが示されています . これらの化合物は、その潜在的な用途から、世界中の化学および製薬研究者の注目を集めています .

抗C型肝炎ウイルス活性

最近発見された新規な環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を示しています . これは、7-メトキシベンゾフラン-2-カルボン酸エチルが、C型肝炎の治療薬開発に潜在的に使用できることを示唆しています .

抗癌剤

7-メトキシベンゾフラン-2-カルボン酸エチルを含むベンゾフラン化合物は、抗癌剤として開発および利用されてきました . 例えば、(クロロメチル)インドリンまたはベンゾイル窒素マスタードをDNA結合基として持つベンゾフラン-2-カルボン酸は、いくつかの天然抗腫瘍剤の合成類似体の構造サブユニットです .

複雑なベンゾフラン誘導体の合成

7-メトキシベンゾフラン-2-カルボン酸エチルは、複雑なベンゾフラン誘導体の合成に使用できます . ユニークなフリーラジカル環化カスケードは、一連の調製が難しい多環式ベンゾフラン化合物を合成するための優れた方法です .

H3受容体のモジュレーション

7-メトキシベンゾフラン-2-カルボン酸エチルを含む可能性のあるハロベンゾフラン-2-カルボン酸のアミド誘導体は、H3受容体のモジュレーションに関連する疾患の治療に役立つことがわかっています .

精神障害の治療

7-メトキシベンゾフラン-2-カルボン酸エチルを含む可能性のある7-ピペラジニルベンゾフラン-2-カルボン酸アミドは、5-HT受容体の部分アゴニストとして特許を取得しています . これらの化合物は、多くの精神障害の治療に役立つ可能性があります .

将来の方向性

特性

IUPAC Name |

ethyl 7-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(13)10-7-8-5-4-6-9(14-2)11(8)16-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCMZYVXJUJIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334598 | |

| Record name | Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50551-58-1 | |

| Record name | Ethyl 7-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50551-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)

![2-[(Butylamino)methyl]phenol](/img/structure/B1267993.png)

![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)